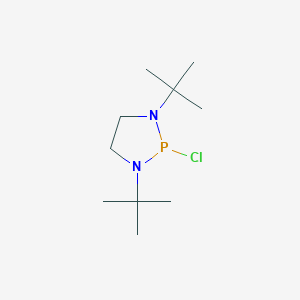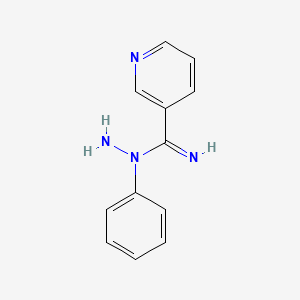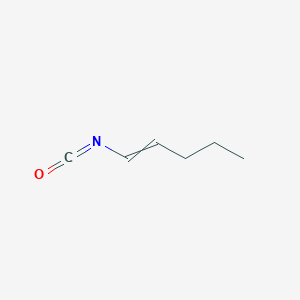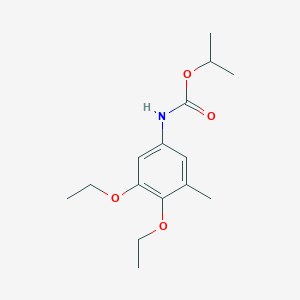
2-(Propan-2-ylidene)hex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-ylidene)hex-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an aldehyde group and a double bond in its structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylidene)hex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of acetone with hexanal under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetone and hexanal.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The base catalyzes the formation of an enolate ion from acetone, which then reacts with hexanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-ylidene)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-(Propan-2-ylidene)hexanoic acid.
Reduction: 2-(Propan-2-ylidene)hex-4-enol.
Substitution: 2-(Propan-2-ylidene)-4-bromohexanal.
Applications De Recherche Scientifique
2-(Propan-2-ylidene)hex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-ylidene)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bond in the compound also allows it to participate in addition reactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-ylidene)hex-4-enol: Similar structure but with an alcohol group instead of an aldehyde.
2-(Propan-2-ylidene)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-methyl-2-(Propan-2-ylidene)hex-4-enal: Similar structure with an additional methyl group.
Uniqueness
2-(Propan-2-ylidene)hex-4-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
89502-55-6 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-propan-2-ylidenehex-4-enal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-9(7-10)8(2)3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
KOJMCJMSXBONKV-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(=C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)







![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)





